![molecular formula C7H11N3O B13154329 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one](/img/structure/B13154329.png)
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one
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Overview
Description
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and 2-chloroacetone.
Reaction: The 1-methyl-1H-imidazole is reacted with 2-chloroacetone under basic conditions to form the intermediate compound.
Methylation: The intermediate is then methylated using methylamine to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(1-Methyl-1H-imidazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino group.
Uniqueness
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the methyl group on the imidazole ring and the methylamino group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one (CAS No. 1502659-60-0) is a compound with significant potential in biological applications, particularly in antimicrobial activity. This article reviews its biological activity, synthesizing data from various studies, including antimicrobial efficacy, structure-activity relationships (SAR), and case studies.
The molecular formula of this compound is C7H11N3O with a molecular weight of 153.18 g/mol. The compound features an imidazole ring, which is known for its biological activity.
Property | Value |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
CAS Number | 1502659-60-0 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus subtilis | 0.0098 |
Candida albicans | 0.039 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives often correlates with their structural features. In the case of this compound, modifications to the imidazole ring and substituents on the ethylamine chain have been shown to influence antimicrobial potency. For instance, increasing the number of methyl groups on the imidazole ring enhances lipophilicity, potentially improving membrane penetration and activity against bacterial cells .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated complete bactericidal activity within 8 hours at a concentration of 0.0048 mg/mL against S. aureus and 0.0195 mg/mL against E. coli .
Case Study 2: Fungal Activity
The compound also exhibited antifungal properties, particularly against Candida albicans, with an MIC value of 0.039 mg/mL. This suggests its potential application in treating fungal infections alongside bacterial ones .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(methylamino)-1-(1-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-8-3-7(11)6-4-10(2)5-9-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
PIANJKTXRCDRJT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CN(C=N1)C |
Origin of Product |
United States |
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